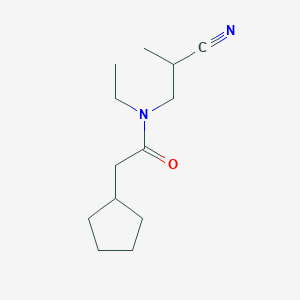
N-(2-cyanopropyl)-2-cyclopentyl-N-ethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyanopropyl)-2-cyclopentyl-N-ethylacetamide is an organic compound with a complex structure that includes a cyano group, a cyclopentyl ring, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanopropyl)-2-cyclopentyl-N-ethylacetamide typically involves multiple steps:
Formation of the 2-cyanopropyl group: This can be achieved through the reaction of propionitrile with a suitable alkylating agent under basic conditions.
Acetamide formation: The final step involves the reaction of the intermediate with ethylamine and acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-cyanopropyl)-2-cyclopentyl-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 2-cyclopentyl-N-ethylacetamide-2-carboxylic acid.
Reduction: Formation of N-(2-aminopropyl)-2-cyclopentyl-N-ethylacetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-cyanopropyl)-2-cyclopentyl-N-ethylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(2-cyanopropyl)-2-cyclopentyl-N-ethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the acetamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-cyanopropyl)-2-cyclopentylacetamide: Lacks the ethyl group, which may affect its reactivity and biological activity.
N-(2-cyanopropyl)-2-cyclopentyl-N-methylacetamide: Contains a methyl group instead of an ethyl group, which can influence its physical and chemical properties.
Uniqueness
N-(2-cyanopropyl)-2-cyclopentyl-N-ethylacetamide is unique due to the presence of both the cyclopentyl and ethyl groups, which can enhance its stability and reactivity compared to similar compounds. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H22N2O |
|---|---|
Peso molecular |
222.33 g/mol |
Nombre IUPAC |
N-(2-cyanopropyl)-2-cyclopentyl-N-ethylacetamide |
InChI |
InChI=1S/C13H22N2O/c1-3-15(10-11(2)9-14)13(16)8-12-6-4-5-7-12/h11-12H,3-8,10H2,1-2H3 |
Clave InChI |
DPFYOMLICICFMF-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC(C)C#N)C(=O)CC1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


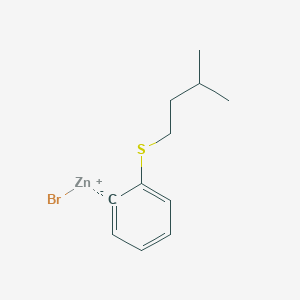
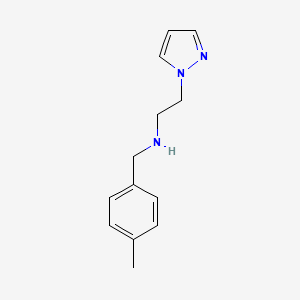




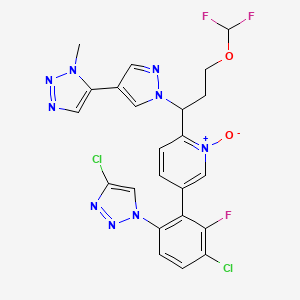
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine](/img/structure/B14899157.png)
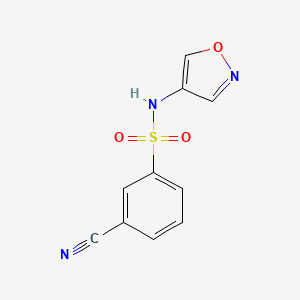
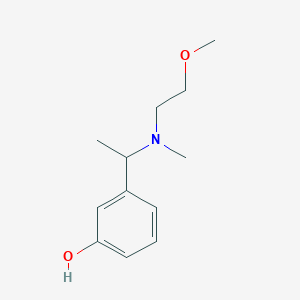

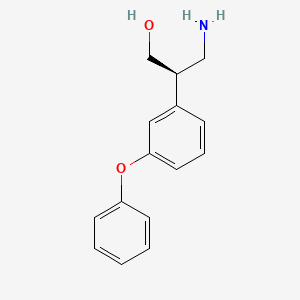
![3-[(Cyclopentyloxy)methyl]phenylZinc bromide](/img/structure/B14899186.png)
![3-[(Di-i-propylamino)methyl]phenylZinc bromide](/img/structure/B14899192.png)
